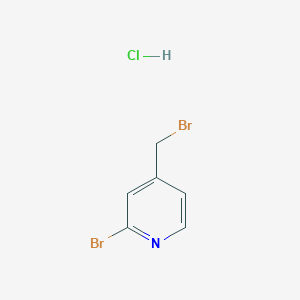

2-Bromo-4-(bromomethyl)pyridine hydrochloride

Description

Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Functional Materials Research

Pyridine and its derivatives are fundamental heterocyclic compounds that play a pivotal role in numerous areas of science and technology. nih.govresearchgate.net The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, is a ubiquitous scaffold in a vast range of biologically active compounds, including many pharmaceuticals and agrochemicals. researchgate.netgoogle.com Its unique electronic properties, arising from the electronegative nitrogen atom, make it a valuable component in drug design, where it can influence solubility, metabolic stability, and receptor binding interactions. nbinno.com

Beyond the life sciences, pyridine derivatives are integral to the field of materials science. Their ability to act as ligands for transition metals is exploited in the development of catalysts and coordination complexes with interesting magnetic and optical properties. youtube.commdpi.com Furthermore, the incorporation of pyridine units into polymer backbones can impart specific electronic or thermal characteristics, leading to the creation of advanced functional materials. researchgate.net

Overview of Halogenated Pyridines as Versatile Synthetic Intermediates

The introduction of halogen atoms onto the pyridine ring dramatically expands its synthetic utility. nih.govchemrxiv.org Halogenated pyridines are key building blocks in organic synthesis because the carbon-halogen bond serves as a versatile handle for a wide variety of chemical transformations. nih.govnsf.govnih.gov These compounds can readily participate in cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. guidechem.com

This reactivity allows for the modular construction of complex molecules, where the halogenated pyridine unit can be strategically functionalized at a late stage of a synthetic sequence. nih.gov This approach is particularly valuable in the development of new pharmaceuticals and agrochemicals, where the ability to rapidly generate a library of analogues for structure-activity relationship studies is crucial. chemrxiv.orgnsf.gov

Positioning of 2-Bromo-4-(bromomethyl)pyridine (B1338137) Hydrochloride within the Landscape of Advanced Chemical Synthesis

2-Bromo-4-(bromomethyl)pyridine hydrochloride occupies a strategic position within the realm of advanced chemical synthesis due to its dual reactivity. The compound features two distinct electrophilic sites: the brominated carbon on the pyridine ring and the carbon of the bromomethyl group. This bifunctionality allows for sequential and selective reactions, providing a powerful tool for the synthesis of complex, highly substituted pyridine derivatives.

The hydrochloride salt form of this compound enhances its stability and handling properties, making it a more convenient reagent for laboratory use. The presence of the bromo substituent on the pyridine ring allows for the introduction of a wide range of functional groups through cross-coupling chemistry, while the highly reactive bromomethyl group is susceptible to nucleophilic substitution, enabling the attachment of various side chains. mdpi.com This orthogonal reactivity makes this compound a valuable starting material for the construction of novel ligands, bioactive molecules, and functional materials.

Below is a data table summarizing the key chemical identifiers for the parent compound, 2-Bromo-4-(bromomethyl)pyridine.

| Identifier | Value |

| CAS Number | 83004-14-2 |

| Molecular Formula | C6H5Br2N |

| Molecular Weight | 250.92 g/mol |

| IUPAC Name | 2-bromo-4-(bromomethyl)pyridine |

| InChI Key | MWSJMNJBKAPIOX-UHFFFAOYSA-N |

Note: Data presented is for the parent compound, 2-Bromo-4-(bromomethyl)pyridine. guidechem.comchemcd.comsigmaaldrich.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-bromo-4-(bromomethyl)pyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2N.ClH/c7-4-5-1-2-9-6(8)3-5;/h1-3H,4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJOPKIHKAVPZDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CBr)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735231 | |

| Record name | 2-Bromo-4-(bromomethyl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353959-14-4 | |

| Record name | 2-Bromo-4-(bromomethyl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 4 Bromomethyl Pyridine Hydrochloride and Its Precursors

Established Synthetic Routes to 2-Bromo-4-(bromomethyl)pyridine (B1338137) Derivatives

The traditional synthesis of 2-Bromo-4-(bromomethyl)pyridine derivatives relies on well-established organic chemistry reactions, primarily involving the bromination of a suitable precursor or the interconversion of functional groups on a pre-functionalized pyridine (B92270) ring.

Direct Bromination Approaches: Strategies and Optimization

A primary and direct route to 2-bromo-4-(bromomethyl)pyridine involves the free-radical bromination of the methyl group of its precursor, 2-bromo-4-methylpyridine. This type of reaction, known as benzylic bromination (though on a pyridine ring), typically utilizes N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions.

The optimization of this reaction is critical to maximize the yield of the desired monobrominated product and minimize the formation of the dibrominated side product, 4-(dibromomethyl)-2-bromopyridine. Key parameters for optimization include the choice of solvent, reaction temperature, and the stoichiometry of the brominating agent. Nonpolar solvents like carbon tetrachloride or cyclohexane (B81311) are often employed to facilitate the radical chain reaction.

Table 1: Reagents and Conditions for Direct Bromination of 2-Bromo-4-methylpyridine

| Reagent | Initiator | Solvent | Conditions | Typical Outcome |

| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | Carbon Tetrachloride | Reflux | Monobromination at the methyl group |

| N-Bromosuccinimide (NBS) | UV Light (Photochemical) | Cyclohexane | Room Temp to Reflux | Monobromination at the methyl group |

| Liquid Bromine (Br₂) | UV Light | Nonpolar Solvent | Varies | Less selective, potential for ring bromination |

Precursor Synthesis and Functional Group Interconversions

The viability of the direct bromination approach is dependent on the availability of the starting material, 2-bromo-4-methylpyridine. The synthesis of this precursor is a critical step and can be achieved through several methods.

One common industrial method is a Sandmeyer-type reaction starting from 2-methyl-4-aminopyridine. google.comchemicalbook.com This process involves the diazotization of the amino group with a nitrite (B80452) source (e.g., sodium nitrite) in a strong acidic bromide medium like hydrobromic acid (HBr). google.comchemicalbook.com The resulting diazonium salt is then displaced by bromide.

A second major strategy involves functional group interconversion, which avoids the direct bromination of the methyl group. This pathway may begin with a different 4-substituted-2-bromopyridine, such as 2-bromo-4-(hydroxymethyl)pyridine. The hydroxyl group can be converted to a bromide, a good leaving group, using various reagents. Common reagents for this transformation include phosphorus tribromide (PBr₃), phosphorus pentabromide (PBr₅), or concentrated hydrobromic acid. chemicalbook.com

Finally, the target compound is obtained as a hydrochloride salt. This is typically achieved in the final step of the synthesis by treating the free base, 2-bromo-4-(bromomethyl)pyridine, with a solution of hydrogen chloride (HCl) in a suitable organic solvent, such as diethyl ether or ethanol, leading to the precipitation of the desired salt.

Table 2: Selected Routes for Precursor Synthesis and Interconversion

| Starting Material | Key Reagents | Intermediate Product | Final Product (before HCl salt formation) |

| 2-Methyl-4-aminopyridine | 1. HBr, NaNO₂ 2. NBS, AIBN | 2-Bromo-4-methylpyridine | 2-Bromo-4-(bromomethyl)pyridine |

| 4-Pyridinemethanol | 1. HBr (to make 2-bromo derivative) 2. PBr₃ or PBr₅ | 2-Bromo-4-(hydroxymethyl)pyridine | 2-Bromo-4-(bromomethyl)pyridine |

| 2-Chloro-4-nitropyridine | Diethyl malonate, then decarboxylation and reduction | 2-Methyl-4-aminopyridine | 2-Bromo-4-(bromomethyl)pyridine (via subsequent steps) google.com |

Novel and Green Chemistry Approaches in 2-Bromo-4-(bromomethyl)pyridine Hydrochloride Synthesis

Recent advancements in chemical synthesis have emphasized the development of more environmentally friendly and efficient methodologies. These principles are being applied to the synthesis of halogenated pyridines to reduce waste, avoid hazardous reagents, and improve reaction efficiency.

Catalytic Systems in Halogenation Reactions

While the free-radical bromination with NBS is effective, research into catalytic halogenation offers pathways with greater control and potentially milder conditions. For pyridine systems, which are electron-deficient and often resistant to standard electrophilic aromatic substitution, novel methods are particularly valuable. nih.gov One modern approach involves the regioselective bromination of pyridine N-oxides, which can be achieved using activators like p-toluenesulfonic anhydride (B1165640) and a bromide source under mild conditions, avoiding harsh reagents like liquid bromine. tcichemicals.com While not a direct route to the target compound's side-chain bromination, these catalytic principles for ring halogenation highlight the ongoing development in pyridine chemistry. nih.govtcichemicals.com Copper-catalyzed processes have also been investigated for the dehalogenation and substitution of halopyridines, indicating the potential for catalytic cycles in modifying these structures. researchgate.net

Solvent-Free or Ionic Liquid-Mediated Synthesis of Related Pyridines

A significant focus of green chemistry is the reduction or replacement of volatile organic solvents. nih.gov Ionic liquids (ILs) have emerged as promising alternative reaction media due to their negligible vapor pressure, thermal stability, and potential to be recycled. nih.gov Pyridinium-based ionic liquids, for example, can serve as both the solvent and a catalyst in various organic reactions. alfa-chemistry.comacs.org The synthesis of pyridine derivatives has been demonstrated in ionic liquids, often with improved yields and simplified product isolation. nih.govacs.org

Furthermore, solvent-free synthesis, often assisted by microwave irradiation, represents another green approach. nih.gov Microwave-assisted organic synthesis can dramatically reduce reaction times, increase product yields, and enhance energy efficiency compared to conventional heating methods. nih.gov One-pot multicomponent reactions under microwave irradiation have been successfully used to create complex pyridine structures efficiently. nih.gov

Scale-Up Considerations and Industrial Synthesis Methodologies

Translating a laboratory-scale synthesis to an industrial process introduces a new set of challenges related to safety, cost, efficiency, and environmental impact. For the synthesis of this compound, several factors are paramount.

Reagent Selection: On an industrial scale, the choice of brominating agent is critical. While liquid bromine is inexpensive, it is highly volatile, corrosive, and hazardous to handle. Solid brominating agents like N-bromosuccinimide (NBS) are often preferred for large-scale production due to their comparative safety, ease of handling, and simpler post-reaction treatment. nih.gov This choice minimizes risks and reduces the need for specialized containment equipment. nih.gov

Process Safety and Control: The free-radical bromination of the methyl group is an exothermic reaction. Effective heat management is crucial on a large scale to prevent runaway reactions. This requires reactors with efficient cooling systems and careful control over the rate of reagent addition.

Solvent Use and Recovery: The choice of solvent is dictated by factors including cost, safety (flammability), environmental regulations, and the ease of recovery and recycling. While chlorinated solvents like carbon tetrachloride were historically common, their toxicity and environmental impact have led industries to seek alternatives.

Purification: The final purity of the active pharmaceutical ingredient (API) intermediate is non-negotiable. Industrial purification methods must be robust and scalable. Crystallization is often the preferred method for the final hydrochloride salt, as it is an effective and economical technique for removing impurities and isolating the product in a stable, solid form.

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 4 Bromomethyl Pyridine Hydrochloride

Nucleophilic Substitution Reactions Involving Bromine Centers

The differential reactivity of the two bromine atoms in 2-Bromo-4-(bromomethyl)pyridine (B1338137) hydrochloride is a key aspect of its chemistry. The aryl bromide at the C2 position of the pyridine (B92270) ring and the benzylic-like bromide of the bromomethyl group at C4 exhibit distinct behaviors in nucleophilic substitution reactions, governed by different mechanistic pathways.

Reactivity at the Pyridine Ring Bromine Atom

The bromine atom attached directly to the pyridine ring at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr). Pyridine is an electron-deficient aromatic system, and this deficiency is particularly pronounced at the 2- and 4-positions due to the electron-withdrawing effect of the nitrogen atom. researchgate.netstackexchange.com This inherent electronic property makes these positions activated towards attack by nucleophiles.

The SNAr mechanism typically proceeds through a two-step process:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. pearson.com The aromaticity of the pyridine ring is temporarily disrupted in this intermediate.

Leaving Group Departure: The bromide ion is subsequently eliminated, restoring the aromaticity of the ring and resulting in the substituted pyridine product. pearson.com

The stability of the Meisenheimer complex is crucial for the reaction to proceed. For attack at the 2-position of pyridine, one of the resonance structures of the intermediate places the negative charge on the electronegative nitrogen atom. stackexchange.com This delocalization provides significant stabilization, thereby lowering the activation energy for the reaction compared to attack at the 3- or 5-positions. stackexchange.com Consequently, nucleophilic substitution is strongly favored at the C2 and C4 positions of the pyridine ring. researchgate.netstackexchange.com

Reactivity at the Bromomethyl Group

In contrast to the aryl bromide, the bromine atom of the 4-(bromomethyl) group is analogous to a benzylic halide. Benzylic halides are known to be highly reactive towards nucleophilic substitution through both SN1 and SN2 mechanisms. gla.ac.uk The enhanced reactivity is attributed to the stability of the intermediates or transition states involved. gla.ac.ukquora.com

SN1 Pathway: Dissociation of the bromide ion from the bromomethyl group would generate a primary carbocation. However, this cation is stabilized by resonance with the adjacent pyridine ring, similar to a benzylic carbocation. This stabilization lowers the activation energy for its formation, making the SN1 pathway viable under appropriate conditions (e.g., with weak nucleophiles in polar protic solvents). gla.ac.ukquora.com

SN2 Pathway: For reactions involving strong nucleophiles, a concerted SN2 mechanism is more likely. wikipedia.orgnih.gov The adjacent pyridine ring also accelerates SN2 reactions by stabilizing the transition state through resonance effects. gla.ac.uk

Given that the bromomethyl group is a primary halide, SN2 reactions are generally favored. The reactivity of this benzylic-like bromide is significantly higher than that of the aryl bromide on the ring, allowing for selective substitution at the methyl group under milder conditions while leaving the ring bromine intact. nih.govorganic-chemistry.org This differential reactivity is a cornerstone for the synthetic utility of this compound.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position of the pyridine ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.org The 2-bromo position of the pyridine ring is a suitable electrophilic partner for this reaction. researchgate.net The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

A typical Suzuki-Miyaura reaction involving the 2-bromo-4-substituted pyridine would proceed as follows:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine ring to form a Pd(II) complex.

Transmetalation: In the presence of a base, the organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst. libretexts.org

This reaction has been widely used to synthesize 2-arylpyridines, which are important structural motifs in pharmaceuticals and materials science. researchgate.nettcichemicals.com The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and can be tailored for various substrates. nih.gov

| Aryl Boronic Acid | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂/Ligand | K₂CO₃ | Aqueous isopropanol | Good to Excellent researchgate.net |

| Various arylboronic acids | Pd-complex 4 | KOH | Water | High nih.gov |

| (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Not specified |

| ortho-substituted phenylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Variable beilstein-journals.org |

Stille Coupling Pathways and Product Diversification

The Stille coupling reaction involves the palladium-catalyzed reaction between an organotin compound (stannane) and an organic halide. nrochemistry.comwikipedia.org Similar to the Suzuki coupling, it is a powerful method for C-C bond formation and is effective for the functionalization of 2-bromopyridines. The mechanism follows a similar catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org

A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents, which are generally insensitive to moisture or air. nrochemistry.com However, a significant drawback is the toxicity of the tin compounds and the difficulty in removing tin byproducts from the reaction mixture. nrochemistry.comorganic-chemistry.org Despite this, the reaction offers a broad scope for introducing various organic groups (alkenyl, aryl, alkynyl, etc.) at the 2-position of the pyridine ring. organic-chemistry.org Steric hindrance can sometimes influence the efficiency of Stille couplings more than Suzuki couplings, but reaction conditions can often be adapted to overcome these challenges. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Electrophile (R'-X) | Aryl, alkenyl, or alkynyl halide/triflate. 2-Bromopyridine (B144113) is a suitable substrate. | wikipedia.org |

| Nucleophile (R''-SnR₃) | Organostannane reagent. Tolerates a wide variety of functional groups. | nrochemistry.com |

| Catalyst | Typically a Pd(0) complex, e.g., Pd(PPh₃)₄ or generated in situ from Pd(OAc)₂. | nih.gov |

| Additives | Copper(I) salts and fluoride ions can have a synergistic effect. LiCl is sometimes used. | organic-chemistry.org |

| Side Reactions | Homocoupling of the organostannane is the most common side reaction. | wikipedia.org |

Sonogashira Coupling in Pyridine Functionalization

The Sonogashira coupling is a cross-coupling reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is unique in that it typically employs a dual catalytic system, consisting of a palladium catalyst and a copper(I) co-catalyst, in the presence of an amine base. organic-chemistry.org The 2-bromo position on the pyridine ring is readily functionalized using this method to introduce alkynyl substituents. scirp.org

The proposed mechanism involves two interconnected catalytic cycles:

Palladium Cycle: Similar to other cross-coupling reactions, it begins with the oxidative addition of the 2-bromopyridine to the Pd(0) catalyst.

Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of the amine base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex.

Finally, reductive elimination from the palladium center yields the 2-alkynylpyridine product and regenerates the Pd(0) catalyst. wikipedia.org The reaction is valued for its reliability and can often be carried out under mild conditions. wikipedia.orgorganic-chemistry.org Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. ucsb.edulibretexts.org

| Component | Role | Common Examples | Reference |

|---|---|---|---|

| Aryl/Vinyl Halide | Electrophilic partner | 2-Bromopyridine, Aryl iodides, bromides, triflates | wikipedia.org |

| Terminal Alkyne | Nucleophilic partner | Phenylacetylene, Trimethylsilylacetylene | wikipedia.org |

| Palladium Catalyst | Main catalyst for C-C bond formation | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | scirp.orglibretexts.org |

| Copper(I) Co-catalyst | Activates the alkyne | CuI | organic-chemistry.orgscirp.org |

| Base | Deprotonates the alkyne and neutralizes H-X | Et₃N, Piperidine, Pyrrolidine | scirp.org |

Applications As a Key Building Block in Advanced Organic Synthesis

Construction of Complex Pyridine-Based Architectures

The unique arrangement of two different halogen functionalities on the pyridine (B92270) scaffold of 2-bromo-4-(bromomethyl)pyridine (B1338137) enables the strategic construction of intricate pyridine-containing molecules.

The differential reactivity of the two bromine substituents is key to the synthesis of polyfunctionalized pyridines. The bromomethyl group is highly susceptible to nucleophilic substitution (SN2) reactions, allowing for the introduction of a wide array of functional groups. In contrast, the bromine atom on the aromatic ring is typically functionalized through transition-metal-catalyzed cross-coupling reactions. nih.gov

This orthogonality enables a stepwise approach to complex pyridine derivatives. First, a nucleophile such as an amine, thiol, or alcohol can selectively displace the bromine of the bromomethyl group. Subsequently, the less reactive bromine at the C-2 position can undergo a palladium- or nickel-catalyzed cross-coupling reaction, such as a Suzuki, Stille, or Negishi coupling, to introduce an aryl, vinyl, or alkyl substituent. nih.govorganic-chemistry.org This sequential strategy provides a controlled and modular route to highly substituted pyridine cores that are central to many areas of materials science and medicinal chemistry. nih.gov

Table 1: Examples of Nucleophilic Substitution and Cross-Coupling Reactions for Polyfunctionalization

| Reaction Type | Reagent | Functional Group Introduced at C-4 | Subsequent Cross-Coupling Partner (at C-2) | Final Product Type |

| Nucleophilic Substitution | Primary/Secondary Amine (R₂NH) | -CH₂NR₂ | Arylboronic Acid | 2-Aryl-4-(aminomethyl)pyridine |

| Nucleophilic Substitution | Thiol (RSH) | -CH₂SR | Organostannane | 2-Alkyl/Aryl-4-(thiomethyl)pyridine |

| Nucleophilic Substitution | Alcohol/Phenol (ROH) | -CH₂OR | Organozinc Reagent | 2-Alkyl/Aryl-4-(alkoxymethyl)pyridine |

| Nucleophilic Substitution | Cyanide (NaCN) | -CH₂CN | Alkyne (via Sonogashira) | 2-Alkynyl-4-(cyanomethyl)pyridine |

In the field of coordination chemistry, bipyridine and terpyridine units are fundamental components of ligands used to form stable complexes with transition metals. 2-Bromo-4-(bromomethyl)pyridine is an excellent precursor for such ligands. The bromine atom at the 2-position is strategically placed for participation in cross-coupling reactions to construct these multi-ring systems. nih.gov

Standard palladium-catalyzed reactions like the Stille coupling (with organostannanes) or Suzuki coupling (with pyridineboronic acids) can effectively couple the 2-bromopyridine (B144113) moiety to another pyridine ring, yielding a bipyridine structure. nih.govresearchgate.net By selecting a suitable coupling partner, this methodology can be extended to create terpyridine frameworks. researchgate.netrsc.org The bromomethyl group at the 4-position can be retained during these coupling reactions and can be used for subsequent modifications, such as linking the ligand to a surface or another molecular entity. researchgate.netacs.org

Table 2: Cross-Coupling Strategies for Bipyridine and Terpyridine Synthesis

| Target Molecule | Coupling Reaction | Coupling Partner for 2-Bromo-4-(bromomethyl)pyridine | Catalyst/Conditions |

| Bipyridine | Stille Coupling | 2-(Trimethylstannyl)pyridine | Pd(PPh₃)₄, Toluene, Reflux |

| Bipyridine | Suzuki Coupling | Pyridine-2-boronic acid | Pd(OAc)₂, Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/H₂O) |

| Terpyridine | Kröhnke Synthesis precursor | 1-(2-Oxo-2-(pyridin-2-yl)ethyl)pyridinium bromide | Base (e.g., NH₄OAc), Acetic Acid |

| Terpyridine | Negishi Coupling | (Pyridin-2-yl)zinc chloride | Pd(PPh₃)₄, THF |

The presence of two reactive centers on the same molecule allows for its use in intramolecular cyclization reactions to form novel bridged and fused heterocyclic systems. nih.govdoaj.org By first reacting the bromomethyl group with a suitable nucleophile that contains another reactive site, a precursor for intramolecular cyclization is formed. For instance, reaction with a molecule containing both an amine and a thiol could be followed by an intramolecular reaction involving the C-2 bromine to form a complex, fused polycyclic structure.

Free-radical-mediated cyclizations offer another powerful method for creating fused systems. nih.govdoaj.org Treatment of derivatives of 2-bromo-4-(bromomethyl)pyridine under radical-generating conditions can induce an intramolecular C-C bond formation, leading to rigid, fused aromatic systems such as pyridoisoquinolines. doaj.org These synthetic strategies are valuable for creating novel scaffolds for materials and pharmaceutical research. nih.govnih.gov

Role in the Synthesis of Diverse Heterocyclic Compound Classes

Beyond constructing complex pyridine architectures, 2-bromo-4-(bromomethyl)pyridine hydrochloride is a key starting material for synthesizing other classes of heterocyclic compounds that are tethered to a pyridine ring.

The reactive bromomethyl group serves as an efficient electrophile for the alkylation of indole (B1671886) derivatives. In a typical reaction, the nitrogen atom of the indole ring can be alkylated with 2-bromo-4-(bromomethyl)pyridine (after neutralization of the hydrochloride) in the presence of a base. This reaction yields N-(2-bromo-pyridin-4-ylmethyl)indole. The remaining bromine atom at the C-2 position of the pyridine ring can then be used for further elaboration through cross-coupling reactions, allowing for the synthesis of a library of complex indole derivatives. rsc.org This approach is useful in medicinal chemistry, where indole is a privileged scaffold.

The bromomethyl group is a key functional handle for building five-membered heterocyclic rings like thiazoles and imidazoles. The classical Hantzsch thiazole (B1198619) synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide, can be adapted using 2-bromo-4-(bromomethyl)pyridine. organic-chemistry.orgnih.govsynarchive.com In this context, the bromomethyl group acts as the α-halocarbonyl equivalent, reacting with a thioamide (e.g., thiourea) to form a 2-aminothiazole (B372263) ring directly attached to the 4-position of the 2-bromopyridine core. nih.govmdpi.com

A similar synthetic logic applies to the formation of imidazole (B134444) rings. The bromomethyl group can react with amidines or serve as a precursor in other established imidazole syntheses, leading to the formation of pyridine-substituted imidazoles. nanobioletters.comamazonaws.com These pyridine-thiazole and pyridine-imidazole hybrid molecules are of significant interest due to their prevalence in biologically active compounds. nih.govslideshare.net

Benzoxazine (B1645224) and Related Systems Development

Contribution to Total Synthesis of Natural Products and Analogues

Similarly, a thorough review of the literature does not indicate a direct application of "this compound" in the total synthesis of natural products or their analogues. The strategic installation of substituted pyridine moieties is a critical step in the synthesis of many complex natural products. However, there are no published total syntheses that explicitly cite the use of "this compound" as a starting material or intermediate. The reactivity of the bromomethyl group and the bromo-substituted pyridine ring offers potential for various coupling and substitution reactions, suggesting its utility as a synthon. Nevertheless, its documented contribution to the successful total synthesis of any specific natural product remains to be established.

Further research and exploration into the reactivity and synthetic utility of "this compound" may yet uncover its potential in these and other areas of advanced organic synthesis.

Advanced Spectroscopic and Computational Analysis of 2 Bromo 4 Bromomethyl Pyridine Hydrochloride

High-Resolution NMR Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-Bromo-4-(bromomethyl)pyridine (B1338137) hydrochloride, ¹H and ¹³C NMR spectra offer definitive information about the molecular framework by probing the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum, the aromatic protons on the pyridine (B92270) ring are expected to appear as distinct signals in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The protonation of the pyridine nitrogen to form the hydrochloride salt further deshields these protons. The methylene protons of the bromomethyl group (-CH₂Br) would typically resonate as a singlet in the range of 4.5 to 5.0 ppm.

In the ¹³C NMR spectrum, the carbon atoms of the pyridine ring would exhibit resonances in the aromatic region (120-160 ppm). The carbon atom attached to the bromine (C2) is expected to be significantly deshielded. The methylene carbon of the bromomethyl group would appear at a higher field, generally between 30 and 40 ppm. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-Bromo-4-(bromomethyl)pyridine Hydrochloride

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H3 | ~8.0 - 8.5 | - |

| H5 | ~7.5 - 8.0 | - |

| H6 | ~8.5 - 9.0 | - |

| -CH₂Br | ~4.7 | ~35 |

| C2 | - | ~145-150 |

| C3 | - | ~125-130 |

| C4 | - | ~150-155 |

| C5 | - | ~122-127 |

Note: Values are estimations based on data for structurally related pyridine derivatives and are subject to solvent effects and experimental conditions.

Single-Crystal X-ray Diffraction Studies of Related Compounds

Studies on similar substituted pyridine compounds reveal that they often crystallize in common space groups such as P2₁/c (monoclinic) or Pbca (orthorhombic). nih.goveurjchem.com The pyridine ring is planar, and the substituents' geometry can be precisely determined. For the hydrochloride salt, the proton is located on the pyridine nitrogen atom, and a chloride ion is associated through ionic and hydrogen-bonding interactions. The crystal packing is typically stabilized by a network of intermolecular hydrogen bonds and other non-covalent interactions.

Table 2: Typical Crystallographic Parameters for a Related Pyridine Derivative (Compound 5f from a study on pyridine-oxadiazole derivatives) nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 14.583(3) |

| b (Å) | 9.3773(19) |

| c (Å) | 24.386(4) |

| α, β, γ (°) | 90 |

| Volume (ų) | 3334.8(11) |

These data illustrate the type of structural information obtained from X-ray diffraction and serve as a reference for what could be expected for this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are sensitive to bond strengths, molecular symmetry, and functional groups.

The vibrational spectrum of this compound is expected to show characteristic bands corresponding to the pyridine ring, the bromomethyl group, and the N-H bond of the pyridinium (B92312) ion.

Pyridine Ring Vibrations : Stretching and breathing modes of the pyridine ring typically appear in the 1400-1650 cm⁻¹ region. researchgate.net The ring breathing mode is a strong, sharp band often observed around 1000 cm⁻¹ in Raman spectra. researchgate.net

C-H Vibrations : Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while the aliphatic C-H stretching of the CH₂ group appears in the 2850-3000 cm⁻¹ range. derpharmachemica.com

N-H Vibrations : The N-H stretching vibration of the pyridinium ion is expected as a broad band in the 2500-3000 cm⁻¹ region in the IR spectrum due to hydrogen bonding.

C-Br Vibrations : The C-Br stretching vibrations for both the aromatic and aliphatic bromine atoms are expected at lower wavenumbers, typically in the 500-700 cm⁻¹ range.

Table 3: Expected Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050 - 3150 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| N-H Stretch (pyridinium) | 2500 - 3000 (broad) |

| C=N / C=C Ring Stretch | 1400 - 1650 |

| Ring Breathing Mode | ~1000 |

Electronic Spectroscopy (UV-Vis) and Optical Properties Research

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Pyridine and its derivatives typically exhibit two main absorption bands corresponding to π → π* and n → π* transitions. researchgate.net

For this compound, the π → π* transitions, which are generally more intense, are expected to occur at shorter wavelengths (around 200-280 nm). The n → π* transition, involving the non-bonding electrons on the nitrogen atom, is typically weaker and appears at longer wavelengths (around 270-300 nm). However, in the hydrochloride salt, the protonation of the nitrogen atom causes the n → π* transition to undergo a significant blue shift (shift to shorter wavelength) and it may become obscured by the more intense π → π* bands. The bromo-substituents can cause a slight red shift (shift to longer wavelength) of the π → π* bands.

Table 4: Typical Electronic Transitions for Pyridine Derivatives

| Transition Type | Typical λₘₐₓ (nm) | Description |

|---|---|---|

| π → π* | 200 - 280 | High-intensity transition involving the aromatic π-system. |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insight into molecular properties. electrochemsci.orgunjani.ac.id

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can be employed to predict the optimized molecular geometry, vibrational frequencies, and electronic properties of this compound. eurjchem.comresearchgate.net These calculations can accurately predict bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data from X-ray diffraction. researchgate.net Furthermore, DFT is used to simulate IR and Raman spectra, aiding in the assignment of experimental vibrational bands. derpharmachemica.com The electronic structure analysis from DFT provides information on charge distribution, dipole moment, and molecular electrostatic potential, which are crucial for understanding the molecule's reactivity. nih.gov

Frontier Molecular Orbital (FMO) theory is used to explain and predict chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. mdpi.comsemanticscholar.org A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. mdpi.comsemanticscholar.org For brominated pyridine derivatives, the HOMO is typically distributed over the pyridine ring and the bromine atoms, while the LUMO is often localized on the π-system of the ring. DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution. nih.gov

Table 5: Representative Calculated HOMO-LUMO Energies for a Related Brominated Pyridine Derivative (3-Bromo-2-hydroxypyridine) mdpi.com

| Parameter | Energy (eV) in Gas Phase |

|---|---|

| HOMO Energy | -6.880 |

| LUMO Energy | -1.475 |

These values provide an estimate of the electronic characteristics and chemical stability that could be expected for this compound.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for understanding and predicting the reactive behavior of molecules. It provides a visual representation of the charge distribution and is particularly useful for identifying sites susceptible to electrophilic and nucleophilic attack.

For this compound, the MEP map would be characterized by distinct regions of positive, negative, and neutral potential. The protonated nitrogen atom in the pyridine ring is expected to be the most electron-deficient region, exhibiting a strong positive potential (often depicted in blue). This positive potential indicates a high susceptibility to nucleophilic attack.

Conversely, the bromine atoms, being highly electronegative, would create regions of negative potential (typically shown in red), indicating an abundance of electrons. These areas would be prone to interacting with electrophiles. The hydrogen atoms of the bromomethyl group and the pyridine ring would exhibit moderately positive potentials.

The MEP surface provides insights into intermolecular interactions. The regions of positive and negative potential are indicative of how the molecule will interact with other polar molecules, including solvents and biological receptors. Understanding the MEP is crucial for predicting the non-covalent interactions that govern the compound's physical and chemical properties.

Conformational Analysis and Potential Energy Surface Studies

The conformational flexibility of this compound is primarily associated with the rotation of the bromomethyl group (-CH2Br) relative to the pyridine ring. A potential energy surface (PES) scan, varying the dihedral angle of this group, would reveal the energetically favorable and unfavorable conformations.

Based on studies of related 2-(halomethyl)pyridines, it is anticipated that the most stable conformer would have the Cα-Br bond of the bromomethyl group lying in the plane of the pyridine ring. Specifically, a conformation where the C-Br bond is anti to the C2-N bond of the pyridine ring is likely to be the global minimum on the potential energy surface. This preference is often attributed to minimizing steric hindrance and optimizing orbital overlap.

A complete rotational profile would likely show two energy minima corresponding to the syn and anti planar conformations, with the anti conformer being more stable. The transition states between these minima would correspond to conformations where the bromomethyl group is perpendicular to the pyridine ring, representing energy maxima on the PES due to increased steric repulsion. The energy barrier between the conformers would determine the rotational freedom of the bromomethyl group at a given temperature.

Chemoinformatics and QSAR/QSPR Modeling

Chemoinformatics involves the use of computational methods to analyze chemical data, enabling the prediction of various properties and activities of molecules. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are key components of chemoinformatics, establishing mathematical relationships between the structural or property descriptors of a compound and its biological activity or physicochemical properties, respectively.

For this compound, a range of chemoinformatic descriptors can be calculated to characterize its molecular structure and predict its behavior.

| Descriptor | Predicted Value (for free base) | Significance |

| Molecular Weight | 250.92 g/mol | A fundamental property influencing physical characteristics such as boiling point and density. |

| XLogP3 | 2.4 | An estimate of the octanol-water partition coefficient, indicating the lipophilicity of the molecule. A positive value suggests a preference for lipid environments. |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | Represents the surface area of polar atoms in the molecule. It is a key predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |

| Heavy Atom Count | 9 | The number of non-hydrogen atoms in the molecule. |

| Rotatable Bond Count | 1 | The number of bonds that allow free rotation, influencing the conformational flexibility of the molecule. |

| Hydrogen Bond Donor Count | 0 | The number of hydrogen atoms attached to electronegative atoms that can act as hydrogen bond donors. |

| Hydrogen Bond Acceptor Count | 1 | The number of electronegative atoms that can act as hydrogen bond acceptors. In this case, the pyridine nitrogen. |

Table 1: Predicted Chemoinformatic Properties for 2-Bromo-4-(bromomethyl)pyridine.

While specific QSAR or QSPR models for this compound are not extensively documented in public literature, the development of such models would be a valuable endeavor. By correlating its structural descriptors with experimentally determined activities or properties across a series of related compounds, predictive models could be built. These models could then be used to estimate the biological efficacy or physical properties of novel, structurally similar pyridine derivatives, thereby accelerating the process of drug discovery or materials science research. The descriptors listed in the table would serve as independent variables in the development of such predictive QSAR/QSPR models.

Exploration of 2 Bromo 4 Bromomethyl Pyridine Hydrochloride in Drug Discovery Research and Molecular Probes

Rational Design and Synthesis of Ligands for Biological Targets

The rational design of biologically active ligands often leverages versatile chemical scaffolds that can be systematically modified to optimize interactions with a specific biological target. 2-Bromo-4-(bromomethyl)pyridine (B1338137), typically used as its hydrochloride or hydrobromide salt to improve handling and stability, is a prime example of such a scaffold. Its utility stems from the differential reactivity of its two bromine substituents.

The bromomethyl group at the 4-position is highly susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups by reacting the compound with nucleophiles such as amines, thiols, or alcohols. vulcanchem.com This reactivity is fundamental to its role as a precursor in the synthesis of diverse compound libraries.

Simultaneously, the bromo group at the 2-position of the pyridine (B92270) ring is less reactive towards nucleophilic substitution but is ideally suited for metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings. This enables the formation of carbon-carbon bonds, allowing for the construction of more complex molecular architectures, including biaryl structures.

This orthogonal reactivity allows chemists to perform sequential modifications, first functionalizing the bromomethyl group and then performing a cross-coupling reaction on the ring, or vice versa. This strategic approach is crucial in the rational design process, enabling the synthesis of targeted molecules with precisely positioned functionalities to maximize binding affinity and selectivity for enzymes or receptors. The compound is therefore considered a crucial intermediate in the development of new chemical entities for pharmaceuticals and agrochemicals.

Investigation of Molecular Interactions with Biological Receptors and Enzymes

Understanding how a molecule interacts with its biological target is fundamental to drug discovery. For ligands derived from 2-Bromo-4-(bromomethyl)pyridine hydrochloride, this involves a combination of computational modeling and experimental validation to elucidate binding modes and mechanisms of action.

While specific computational studies focused exclusively on derivatives of this compound are not extensively detailed in the public domain, the general approach is well-established for similar pyridine-based inhibitors. nih.govnih.gov Molecular docking simulations are typically employed to predict the binding orientation of a ligand within the active site of a target protein, such as a kinase or enzyme. nih.govnih.gov These models help rationalize structure-activity relationships (SAR) by identifying key interactions like hydrogen bonds, hydrophobic contacts, and π-π stacking between the ligand and amino acid residues.

For instance, in the design of inhibitors for TANK-binding kinase 1 (TBK1), a pyrazolopyridine core, structurally related to the pyridine scaffold, was used. nih.gov Docking studies were instrumental in guiding the optimization of substituents to enhance binding affinity. nih.gov Similarly, molecular dynamics (MD) simulations can be used to study the stability of the ligand-protein complex over time, providing insights into the dynamic nature of the interaction and the conformational changes that may occur upon binding. nih.gov Such computational approaches are invaluable for prioritizing synthetic targets and refining ligand design to improve potency and selectivity. nih.gov

In vitro assays are essential for confirming the biological activity of newly synthesized compounds and determining their mechanism of action. Derivatives of the 2-Bromo-4-(bromomethyl)pyridine scaffold have been investigated for their potential as enzyme inhibitors and for their interactions with cellular receptors.

Research into the biological activity of compounds derived from the hydrobromide analogue has shown potential in several areas:

Enzyme Inhibition : Studies have explored the role of these compounds as potential inhibitors of lactate (B86563) dehydrogenase (LDH), an enzyme that has been targeted in cancer metabolism research.

Anticancer Activity : Modified derivatives have demonstrated cytotoxicity against T-cell malignancies, suggesting potential applications in oncology.

Antimicrobial Properties : The scaffold has also been investigated for potential activity against various bacterial strains.

The structure-activity relationship (SAR) is crucial for optimizing the potency of these derivatives. As shown in the table below, modifications to the core structure can significantly impact biological activity, with brominated analogues showing substantially higher potency in certain assays compared to their non-brominated counterparts.

| Compound Variant | Target Enzyme/Cell Line | IC50 (nM) |

| 2-Bromo-4-(bromomethyl)pyridine Derivatives | Various cancer cell lines | TBD |

| Brominated Analogs | Lactate Dehydrogenase (LDH) | <50 |

| Non-brominated Variants | Control cell lines | >500 |

This interactive table summarizes the structure-activity relationship data, indicating that the presence of bromine is critical for the observed biological activity in these series.

Furthermore, radiolabeled ligands incorporating a bromo-pyridine structure have been synthesized to study nicotinic acetylcholine (B1216132) receptors. nih.gov Techniques such as saturation binding experiments are used to determine key parameters like the dissociation constant (KD) and the density of binding sites (Bmax), providing quantitative measures of ligand-receptor interaction. nih.gov

Development of Chemical Probes and Tags for Biological Systems

A chemical probe is a small molecule designed to selectively interact with a specific protein or biological target within a complex cellular environment. mskcc.orgnih.gov The development of such probes is essential for studying protein function and validating new drug targets. nih.govox.ac.uk The inherent reactivity of this compound makes it an attractive starting material for the synthesis of chemical probes.

The reactive bromomethyl group can be used to covalently link the pyridine scaffold to a target protein, often by reacting with nucleophilic residues like cysteine or histidine on the protein surface. This can be used to create irreversible inhibitors or activity-based probes. Alternatively, this site can be used to attach reporter tags, such as:

Fluorescent dyes : For visualizing the subcellular localization of the target protein via microscopy. mskcc.org

Biotin (B1667282) tags : For affinity purification and identification of binding partners using mass spectrometry-based proteomics. mskcc.org

Radiolabels : For use in imaging techniques like Positron Emission Tomography (PET). mskcc.org

The development of high-quality chemical probes requires a careful balance of reactivity, selectivity, and cell permeability. nih.gov The pyridine core can be systematically modified to tune these properties, making derivatives of this compound promising candidates for creating customized tools for chemical biology research. mskcc.orgnih.gov

Applications in Agrochemical and Material Science Research

Beyond pharmaceuticals, pyridine-based compounds are widely used in other areas of chemical research, including the development of new agrochemicals and advanced materials. vulcanchem.com

In agrochemical research, halogenated pyridines are a common structural motif found in many herbicides, insecticides, and fungicides. nbinno.com The this compound scaffold serves as a valuable intermediate for synthesizing complex active ingredients. The specific arrangement of functional groups allows for the creation of molecules that can selectively target pests or weeds with high efficacy. nbinno.com

In material science, pyridine derivatives are used in the synthesis of polymers and coordination complexes. The ability of the pyridine nitrogen to coordinate with transition metals is a key feature. vulcanchem.com This property can be exploited to create novel materials, such as conductive polymers or catalysts. The reactive handles on the 2-Bromo-4-(bromomethyl)pyridine ring allow it to be incorporated into larger polymer chains or attached to surfaces, enabling the design of functional materials with tailored electronic or catalytic properties. vulcanchem.com

Emerging Research Directions and Future Perspectives for 2 Bromo 4 Bromomethyl Pyridine Hydrochloride

Integration with Flow Chemistry and Automated Synthesis

The adoption of continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. For the synthesis and functionalization of halogenated pyridines, flow chemistry can be particularly beneficial.

Researchers have successfully applied continuous flow microreactors for various pyridine (B92270) transformations, such as N-oxidation using safer reagents like H₂O₂, achieving high yields and demonstrating the potential for large-scale production. researchgate.net Flow processes have also been developed for the modification of complex pyridine-containing molecules and for creating fused heterocyclic systems like pyrazolo[1,5-a]pyridines under high-temperature conditions that are often challenging in batch synthesis. mdpi.com

While specific studies on the flow synthesis of 2-Bromo-4-(bromomethyl)pyridine (B1338137) hydrochloride are not yet prevalent, the principles are directly applicable. The precise control over reaction parameters in a flow reactor could lead to:

Selective Monofunctionalization: By carefully controlling stoichiometry and residence time, reactions with nucleophiles could be directed to selectively target either the highly reactive bromomethyl group or the less reactive 2-bromo position.

Telescoped Reactions: Automated multi-step flow systems could enable the initial synthesis of the pyridine core, followed by subsequent bromination and derivatization steps without isolating intermediates, thus streamlining the production of complex derivatives.

Enhanced Safety: Handling potentially hazardous brominating agents is safer in the small, contained volumes of a flow reactor, minimizing operator exposure and the risks associated with exothermic reactions. mdpi.com

The integration of automated optimization algorithms, such as Bayesian optimization, with flow reactors is accelerating the discovery of ideal reaction conditions for transformations like pyridinium (B92312) salt formation, a reaction class relevant to the derivatization of this compound. nih.gov This synergy between automation and flow chemistry is poised to unlock more efficient and novel synthetic routes utilizing 2-Bromo-4-(bromomethyl)pyridine hydrochloride.

| Parameter | Batch Processing | Flow Chemistry | Potential Advantage for 2-Bromo-4-(bromomethyl)pyridine |

| Safety | Higher risk with exothermic reactions and hazardous reagents. | Enhanced safety due to small reaction volumes and better heat dissipation. mdpi.com | Safer handling of brominating agents and control of substitution reactions. |

| Selectivity | Can be difficult to control, leading to mixtures of products. | Precise control over stoichiometry, temperature, and time. mdpi.com | Improved regioselectivity in nucleophilic substitution reactions. |

| Scalability | Often requires re-optimization for larger scales. | Seamless scaling by running the system for longer durations. researchgate.net | Facilitates efficient production of derivatives for further research. |

| Automation | More complex to automate multi-step sequences. | Amenable to "telescoped" reactions and automated optimization. nih.gov | Rapid development of synthetic routes and derivative libraries. |

Advanced Catalyst Development for Selective Transformations

The two C-Br bonds in this compound offer distinct opportunities for selective chemical transformations, provided that catalysts with sufficient selectivity can be developed. The C4-bromomethyl group behaves like a benzylic bromide, making it highly susceptible to SN2 reactions, while the C2-bromo position on the electron-deficient pyridine ring is a classic site for transition-metal-catalyzed cross-coupling reactions.

Future research is directed towards catalysts that can exploit these differences or enable novel modes of reactivity:

Regioselective Cross-Coupling: Developing palladium or nickel catalysts with specialized ligands is a key area of interest. The goal is to achieve selective C-H activation or cross-coupling at a specific position, which is challenging due to the directing effects of the nitrogen atom. uiowa.edunih.gov For instance, a catalyst could be designed to selectively activate the C2-Br bond for a Suzuki or Buchwald-Hartwig reaction while leaving the C4-CH₂Br group untouched for subsequent nucleophilic substitution. mdpi.com

Photoredox Catalysis: Visible-light photoredox catalysis opens new pathways for C-H functionalization and radical-based reactions under mild conditions. acs.org This could enable the selective functionalization of the pyridine ring at positions that are difficult to access through traditional methods, or facilitate radical-mediated coupling reactions at the bromomethyl position.

Dual Catalysis: Systems that combine a transition metal catalyst with an organocatalyst or a photocatalyst could enable tandem reactions. For example, one catalyst could facilitate a coupling reaction at the C2 position, while a second orchestrates a reaction at the C4-bromomethyl group in a single pot, increasing synthetic efficiency.

The "halogen dance," a base-induced migration of halogen atoms on aromatic rings, is another area where advanced catalytic or stoichiometric reagents could provide precise control over the isomerization of bromopyridine derivatives, creating synthetic routes to novel substitution patterns. researchgate.net

Exploration of Novel Biological Applications at the Molecular Level

The pyridine scaffold is a cornerstone of medicinal chemistry, found in a vast number of FDA-approved drugs. rsc.orgresearchgate.net Halogenated pyridines, such as this compound, serve as valuable intermediates in drug discovery. The compound's two reactive bromine sites make it an attractive starting point for creating libraries of molecules for biological screening.

Emerging research focuses on leveraging its specific chemical properties for targeted biological applications:

Covalent Inhibitors: The reactive bromomethyl group can act as an electrophile, forming a covalent bond with nucleophilic residues (like cysteine or histidine) in the active site of an enzyme or on a target protein. This can lead to irreversible inhibition, which can be highly potent and durable. This makes the compound a candidate for developing targeted covalent inhibitors for enzymes implicated in diseases like cancer.

Fragment-Based Drug Discovery (FBDD): The compound can be used as a "fragment" in FBDD. Its simple structure allows it to be screened for low-affinity binding to biological targets. nih.gov Once a hit is identified, the two bromine handles provide straightforward synthetic vectors to "grow" the fragment into a more potent, drug-like molecule by adding other chemical groups.

Molecular Probes: By attaching fluorescent tags or other reporter groups through reactions at one of the bromine sites, derivatives of this compound can be synthesized to serve as molecular probes. These probes can be used to study biological pathways, visualize target proteins in cells, or quantify enzyme activity.

The biological activity of related pyridine derivatives has been demonstrated against various targets, including protein kinases and bacteria, highlighting the therapeutic potential of this structural class. rsc.orgvulcanchem.com

| Application Area | Molecular Mechanism | Potential Therapeutic Target |

| Covalent Inhibition | The electrophilic bromomethyl group forms a permanent bond with nucleophilic amino acid residues (e.g., Cys, His) on a protein. | Enzymes with active site nucleophiles, such as certain kinases or proteases. |

| Fragment-Based Drug Discovery | The core pyridine structure serves as a starting point that binds to a target; bromine atoms act as handles for synthetic elaboration to improve potency. | A wide range of protein targets, including enzymes, receptors, and ion channels. nih.gov |

| Bio-conjugation/Probes | The reactive bromine sites allow for the attachment of functional molecules like fluorophores or biotin (B1667282) for tracking and detection in biological systems. | Proteins or cellular components being studied for their function or localization. |

Computational Predictions for New Reaction Pathways and Material Design

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting the reactivity and properties of molecules, guiding experimental work. For a molecule like this compound, with multiple reactive sites, computational models can provide crucial insights.

Predicting Reaction Selectivity: DFT calculations can be used to determine the activation energies for different reaction pathways. nih.gov For example, chemists can computationally model the reaction of a nucleophile at both the C2-Br and C4-CH₂Br positions to predict which reaction will be kinetically favored under specific conditions. A study on the related compound 2,6-bis(bromomethyl)pyridine (B1268884) used DFT to analyze its molecular structure and vibrational frequencies. researchgate.net Such models can be extended to predict bond dissociation energies and the likelihood of homolytic versus heterolytic bond cleavage. beilstein-journals.org

Designing Novel Catalysts: Computational methods can aid in the design of new ligands for transition metal catalysts. By modeling the interaction of a catalyst with the pyridine substrate, researchers can predict which ligand structures will promote the desired regioselectivity in cross-coupling reactions. researchgate.net

Exploring New Reaction Mechanisms: Theoretical studies can uncover entirely new and unexpected reaction mechanisms. For instance, recent DFT investigations into pyridine C-H activation revealed a novel "boron-assisted" reductive elimination pathway that was not previously considered. nih.gov Similar explorations could reveal new possibilities for functionalizing 2-Bromo-4-(bromomethyl)pyridine.

Material Design: As a bifunctional monomer, this compound could be used to synthesize novel polymers or materials. Computational modeling can predict the electronic and structural properties of these resulting materials, such as their conductivity, thermal stability, or porosity, guiding the design of new functional materials for electronics or catalysis.

By combining theoretical predictions with experimental validation, researchers can accelerate the discovery of new reactions and applications for this versatile chemical building block. nih.govdntb.gov.ua

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.